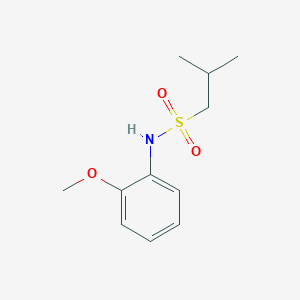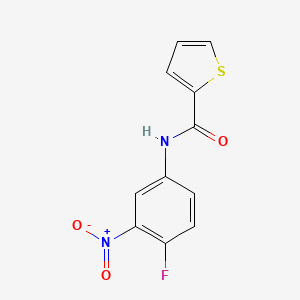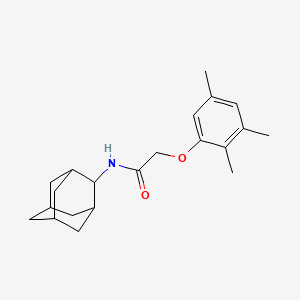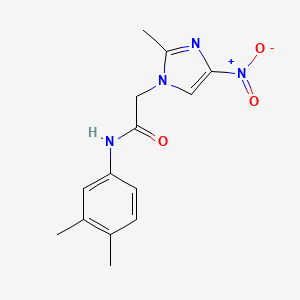![molecular formula C20H16N2O B5809584 5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5809584.png)
5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(3-pyridinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine, commonly known as clozapine, is a tricyclic antipsychotic drug used to treat schizophrenia. It was first synthesized in 1958 by Wander AG, a Swiss pharmaceutical company. Clozapine has been found to be effective in treating treatment-resistant schizophrenia, reducing suicidal behavior, and improving overall quality of life. In
科学研究应用
Clozapine has been extensively studied in scientific research for its efficacy in treating schizophrenia and other psychiatric disorders. It has been found to be effective in reducing positive symptoms such as hallucinations and delusions, as well as negative symptoms such as social withdrawal and apathy. Clozapine has also been found to reduce suicidal behavior in patients with schizophrenia. In addition, it has been studied for its potential use in treating bipolar disorder, depression, and anxiety disorders.
作用机制
Clozapine works by blocking dopamine receptors in the brain, particularly the D4 receptor subtype. It also blocks serotonin receptors, particularly the 5-HT2A receptor subtype. This dual mechanism of action is thought to be responsible for its efficacy in treating schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
Clozapine has several biochemical and physiological effects in the body. It has been found to increase the release of dopamine in the prefrontal cortex, which may contribute to its efficacy in treating negative symptoms of schizophrenia. It also reduces the release of dopamine in the mesolimbic pathway, which may contribute to its efficacy in reducing positive symptoms of schizophrenia. Clozapine also has anticholinergic effects, which can cause side effects such as dry mouth, constipation, and blurred vision.
实验室实验的优点和局限性
Clozapine has several advantages for use in lab experiments. It has a high affinity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. It also has a long half-life, which allows for sustained effects in experiments. However, clozapine also has several limitations. It has a narrow therapeutic window, which means that small changes in dosage can lead to significant changes in efficacy and side effects. It also has several potential side effects, such as agranulocytosis, which can limit its use in certain experiments.
未来方向
There are several future directions for research on clozapine. One area of interest is the development of new antipsychotic drugs that have similar efficacy to clozapine but with fewer side effects. Another area of interest is the use of clozapine in combination with other drugs for the treatment of psychiatric disorders. Finally, there is a need for further research on the mechanism of action of clozapine and its effects on various neurotransmitter systems in the brain.
合成方法
The synthesis of clozapine involves the reaction of 2-chloro-5-nitrobenzoic acid with 3-aminopyridine in the presence of a reducing agent such as iron powder. The reaction proceeds through a series of steps, including reduction of the nitro group, cyclization, and N-alkylation. The final product is obtained after purification through recrystallization.
属性
IUPAC Name |
5,6-dihydrobenzo[b][1]benzazepin-11-yl(pyridin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O/c23-20(17-8-5-13-21-14-17)22-18-9-3-1-6-15(18)11-12-16-7-2-4-10-19(16)22/h1-10,13-14H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPFDEHYBJPJBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl(pyridin-3-yl)methanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[3-(3-nitrophenyl)acryloyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5809540.png)
![N-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl]-3-(2-methoxyphenyl)acrylamide](/img/structure/B5809544.png)
![1-(2-methylphenyl)-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5809549.png)



![2-[(diphenylmethyl)thio]-1H-benzimidazole](/img/structure/B5809568.png)


![N-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]methyl}acetamide](/img/structure/B5809592.png)
![N'-[1-(2,5-dichloro-3-thienyl)ethylidene]-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B5809604.png)
![N-[4-(2-oxo-2H-chromen-3-yl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B5809607.png)